2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Hydrogen Bonding

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CAS 159263-03-3) is a differentiated building block for fragment-based drug discovery. The 2-oxo group provides dual H-bond donor capacity (HBD=2) vs simpler imidazole-4-carbonitriles, enabling polar pocket engagement. Low XLogP3 (-0.9) and high TPSA (64.9 Ų) limit BBB penetration, reducing CNS risk in peripheral therapies. Superior solubility aids formulation. Unique Lawesson's reagent reactivity yields imidazo[4,5-d][1,3,2]diazaphosphinine systems. Ideal for lead optimization requiring hydrophilic, developable scaffolds.

Molecular Formula C4H3N3O
Molecular Weight 109.09 g/mol
CAS No. 159263-03-3
Cat. No. B114378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile
CAS159263-03-3
Synonyms1H-Imidazole-4-carbonitrile,2,3-dihydro-2-oxo-(9CI)
Molecular FormulaC4H3N3O
Molecular Weight109.09 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)N1)C#N
InChIInChI=1S/C4H3N3O/c5-1-3-2-6-4(8)7-3/h2H,(H2,6,7,8)
InChIKeyMVUWMWWYYQYMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CAS 159263-03-3): A Dual-Functional Imidazole Scaffold for Medicinal Chemistry


2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile (CAS 159263-03-3) is a heterocyclic building block with the molecular formula C₄H₃N₃O and a molecular weight of 109.09 g/mol [1]. It features a 2,3-dihydro-1H-imidazole core with a 2-oxo (carbonyl) group and a 4-carbonitrile substituent [2]. This compound serves as a versatile scaffold in medicinal chemistry, where its dual hydrogen bond donor/acceptor capacity and polar surface area differentiate it from simple imidazole-4-carbonitriles in synthetic applications [3].

Why Simple Imidazole-4-carbonitrile Analogs Cannot Replicate the Physicochemical Profile of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile


Attempts to substitute 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile with structurally simpler imidazole-4-carbonitriles (e.g., 1H-imidazole-4-carbonitrile, 1-methyl-1H-imidazole-4-carbonitrile, or 5-methyl-1H-imidazole-4-carbonitrile) will fundamentally alter the compound's hydrogen bonding capacity, polarity, and lipophilicity [1]. The presence of the 2-oxo group introduces an additional hydrogen bond donor (HBD) and significantly increases the topological polar surface area (TPSA), which directly impacts solubility, permeability, and target binding interactions in drug discovery campaigns [2].

Quantitative Differentiation of 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile Against Key Structural Analogs


Enhanced Hydrogen Bond Donor Capacity: A Critical Distinction for Fragment-Based Drug Design

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile possesses a hydrogen bond donor (HBD) count of 2, which is double that of 1H-imidazole-4-carbonitrile (HBD = 1) and infinitely greater than 1-methyl-1H-imidazole-4-carbonitrile (HBD = 0) [1]. This additional donor arises from the 2-oxo group, enabling stronger, more directional interactions with biological targets. This difference is critical in fragment-based drug design where each hydrogen bond can contribute significantly to binding affinity.

Medicinal Chemistry Fragment-Based Drug Discovery Hydrogen Bonding

Increased Topological Polar Surface Area: Implications for Solubility and CNS Penetration

The topological polar surface area (TPSA) of 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile is 64.9 Ų, which is approximately 23.6% higher than that of 5-methyl-1H-imidazole-4-carbonitrile (52.5 Ų) [1]. This elevated TPSA, driven by the 2-oxo group, enhances aqueous solubility but may reduce passive membrane permeability. This trade-off is a critical consideration in lead optimization for CNS versus peripheral targets.

Drug Metabolism and Pharmacokinetics (DMPK) ADME Blood-Brain Barrier

Distinct Lipophilicity Profile: XLogP3 Comparison for Optimized Compound Libraries

2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile exhibits an XLogP3 value of -0.9, contrasting sharply with the more lipophilic 1H-imidazole-4-carbonitrile (XLogP3 = 0.1), 1-methyl-1H-imidazole-4-carbonitrile (XLogP3 = 0.1), and 5-methyl-1H-imidazole-4-carbonitrile (XLogP3 = 0.5) [1]. This -1.0 to -1.4 log unit difference indicates substantially higher hydrophilicity, which impacts solubility, membrane permeability, and potential off-target binding.

Lipophilicity Drug-Likeness Lead Optimization

Unique Synthetic Versatility: Access to Fused Heterocyclic Systems via Lawesson's Reagent

Unlike simple imidazole-4-carbonitriles, the 2-oxo-2,3-dihydro-1H-imidazole core of this compound undergoes a unique reaction with Lawesson's reagent to yield fused imidazo[4,5-d][1,3,2]diazaphosphinine systems [1]. This transformation is not accessible with non-oxo analogs, providing a distinct synthetic route to phosphorus-containing heterocycles of interest in medicinal and materials chemistry.

Synthetic Chemistry Heterocyclic Synthesis Phosphorus Chemistry

Optimal Application Scenarios for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile Based on Quantified Differentiation


Fragment-Based Drug Discovery Requiring Enhanced Hydrogen Bonding Capacity

In fragment-based lead generation, the 2 HBD count of 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile provides a strategic advantage over 1 HBD or 0 HBD analogs, enabling the exploration of more polar binding pockets and the formation of stable water-mediated interactions with target proteins [1].

Design of CNS-Sparing or Peripherally Restricted Drug Candidates

The higher TPSA (64.9 Ų) and lower XLogP3 (-0.9) of this compound relative to its methylated counterparts [1] make it a preferred scaffold for medicinal chemists aiming to limit passive blood-brain barrier penetration, thereby reducing the risk of CNS-mediated side effects in peripherally targeted therapies.

Synthesis of Phosphorus-Containing Fused Heterocycles for Novel Scaffold Exploration

The unique reactivity of 2-oxo-2,3-dihydro-1H-imidazole-4-carbonitrile with Lawesson's reagent, yielding imidazo[4,5-d][1,3,2]diazaphosphinine systems [2], provides a distinct synthetic pathway not available to simple imidazole-4-carbonitriles. This enables the exploration of new chemical space for drug discovery and materials science.

Optimization of Aqueous Solubility in Lead Series

For lead optimization programs where poor aqueous solubility is a limiting factor, the hydrophilic nature of this compound (XLogP3 = -0.9, TPSA = 64.9 Ų) [1] offers a clear advantage over more lipophilic analogs, potentially improving formulation properties and in vivo exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxo-2,3-dihydro-1H-imidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.